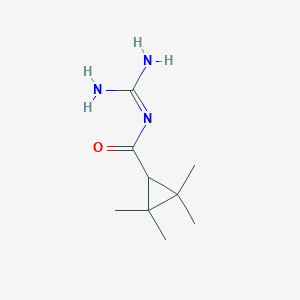
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . It is characterized by its unique cyclopropane ring structure, which is substituted with carbamimidoyl and carboxamide groups. This compound is typically found as an off-white to white solid with a melting point of 177-180°C .
Preparation Methods
The synthesis of N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a suitable carbamimidoylating agent under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This compound shares the cyclopropane ring structure but lacks the carbamimidoyl and carboxamide groups.
N-Carbamimidoyl-2,2-dimethylcyclopropane-1-carboxamide: Similar in structure but with fewer methyl groups on the cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-(diaminomethylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17N3O/c1-8(2)5(9(8,3)4)6(13)12-7(10)11/h5H,1-4H3,(H4,10,11,12,13) |
InChI Key |
LAMNRKHSTBUMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















